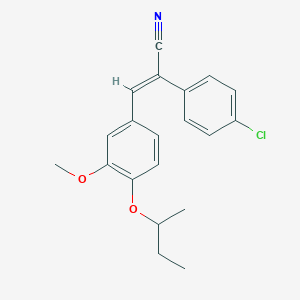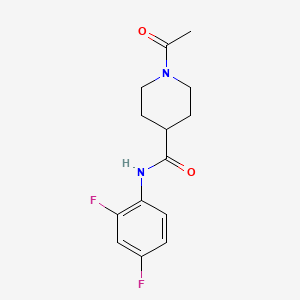![molecular formula C16H17ClN4O3 B5322592 N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)
N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, which is involved in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated for its potential therapeutic use in various B-cell malignancies.
Mecanismo De Acción
BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide blocks this pathway, leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. This compound has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In animal models, this compound has shown dose-dependent inhibition of tumor growth in various B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide in lab experiments include its potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, one limitation is that this compound may not be effective in all B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK. Furthermore, the use of this compound in clinical trials may be limited by potential toxicity and drug-drug interactions.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide. One area of interest is the evaluation of this compound in combination with other targeted agents, such as venetoclax or lenalidomide, in clinical trials. Another potential direction is the investigation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Additionally, further preclinical studies are needed to better understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(4-(2-furoyl)-1-piperazinyl)acetic acid, which is then coupled with 5-chloro-2-pyridinylamine to give the final product. The synthesis has been optimized for high yield and purity, and the final product has been characterized by various analytical techniques.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival. This compound has also shown synergy with other targeted agents, such as venetoclax and lenalidomide, in preclinical models.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-3-4-14(18-10-12)19-15(22)11-20-5-7-21(8-6-20)16(23)13-2-1-9-24-13/h1-4,9-10H,5-8,11H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJLETFFRSYLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)
![3-(methylthio)-6-phenyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322534.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322538.png)
![1-benzyl-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5322542.png)
![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)


![ethyl 4-[2-[(3,4-dimethoxybenzoyl)amino]-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5322573.png)
![2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5322575.png)
![N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5322582.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5322615.png)
![4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine](/img/structure/B5322618.png)